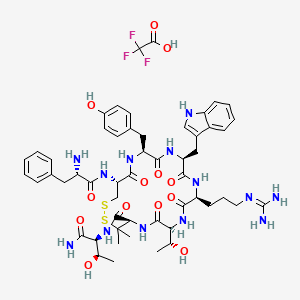![molecular formula C16H20Cl2N4O2S B14015637 Benzenesulfonamide, 4-[bis(2-chloropropyl)amino]-N-2-pyrimidinyl- CAS No. 20977-42-8](/img/structure/B14015637.png)
Benzenesulfonamide, 4-[bis(2-chloropropyl)amino]-N-2-pyrimidinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(bis(2-chloropropyl)amino)-N-pyrimidin-2-yl-benzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bis(2-chloropropyl)amino)-N-pyrimidin-2-yl-benzenesulfonamide typically involves multiple steps. One common route starts with the preparation of the pyrimidine ring, followed by the introduction of the benzenesulfonamide group. The bis(2-chloropropyl)amino group is then introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide or dimethyl sulfoxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(bis(2-chloropropyl)amino)-N-pyrimidin-2-yl-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can replace the chloropropyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(bis(2-chloropropyl)amino)-N-pyrimidin-2-yl-benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(bis(2-chloropropyl)amino)-N-pyrimidin-2-yl-benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(bis(2-chloropropyl)amino)-N-pyrimidin-2-yl-benzenesulfonamide: shares similarities with other sulfonamide derivatives and pyrimidine-based compounds.
N-(2-chloropropyl)-N-pyrimidin-2-yl-benzenesulfonamide: A similar compound with one chloropropyl group.
4-(bis(2-chloropropyl)amino)-benzenesulfonamide: Lacks the pyrimidine ring.
Uniqueness
The uniqueness of 4-(bis(2-chloropropyl)amino)-N-pyrimidin-2-yl-benzenesulfonamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
20977-42-8 |
|---|---|
Molecular Formula |
C16H20Cl2N4O2S |
Molecular Weight |
403.3 g/mol |
IUPAC Name |
4-[bis(2-chloropropyl)amino]-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H20Cl2N4O2S/c1-12(17)10-22(11-13(2)18)14-4-6-15(7-5-14)25(23,24)21-16-19-8-3-9-20-16/h3-9,12-13H,10-11H2,1-2H3,(H,19,20,21) |
InChI Key |
IQRJSDHZWNQVLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CC(C)Cl)C1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


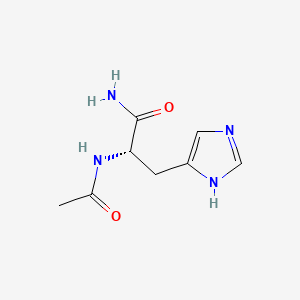
![((4R,4aR,8R,8aR)-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-diyl)dimethanol](/img/structure/B14015558.png)

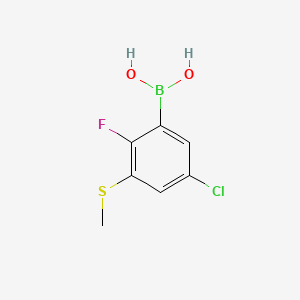
![4-methyl-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B14015576.png)


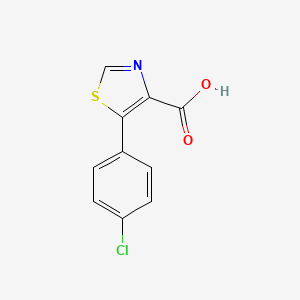
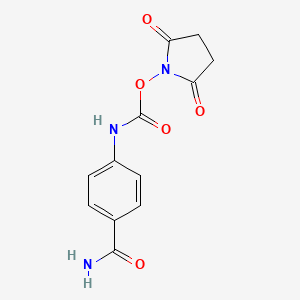
![4-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14015606.png)

![[(4-Methylpentan-2-ylidene)amino]thiourea](/img/structure/B14015623.png)

